5-Bromo-2-cyano-4-fluorobenzoic acid
Overview
Description
5-Bromo-2-cyano-4-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, cyano, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-4-fluorobenzoic acid. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for higher yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the product will have the bromine atom replaced by the nucleophile. In coupling reactions, the product will be a biaryl compound .
Scientific Research Applications
5-Bromo-2-cyano-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 5-Bromo-2-cyano-4-fluorobenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 5-Bromo-4-chloro-2-fluorobenzoic acid
Uniqueness
5-Bromo-2-cyano-4-fluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which can significantly influence its reactivity and interactions compared to similar compounds. The cyano group adds a level of electron-withdrawing capability, while the fluorine atom can affect the compound’s stability and binding properties .
Properties
IUPAC Name |
5-bromo-2-cyano-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-5(8(12)13)4(3-11)1-7(6)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEFEKZSYJHTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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